2-甲基嘧啶-5-醇

描述

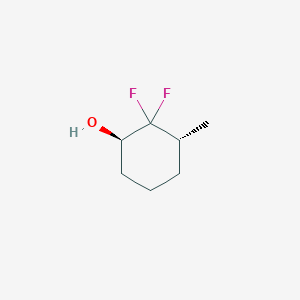

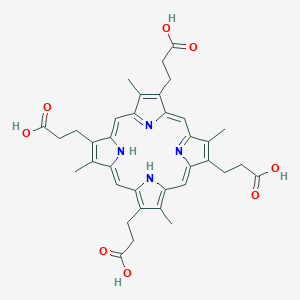

2-Methylpyrimidin-5-ol is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their role in biological systems as they are constituents of nucleotides and nucleic acids. They are also of interest in pharmaceutical chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 2-aminopyrimidine derivatives, which are structurally related to 2-Methylpyrimidin-5-ol, can be performed using a microwave-assisted method without the requirement of solvent, by treating β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3 . Another approach involves the use of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions to synthesize substituted pyrimidine compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often studied using X-ray analysis, NMR, and molecular modeling calculations. For example, the 2-aminopyrimidin-5-yl ligand has been used to construct supramolecular porphyrin arrays, and its structure has been confirmed by X-ray analysis to form a rigid tetramer through pi-pi interactions, metal coordination, and hydrogen bonding .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. They can be used as ligands in the formation of metal complexes, as seen in the synthesis of oligomeric chelating ligands that form soluble complexes with metals like Ru or Os . Additionally, they can be involved in the synthesis of non-natural nucleobase analogues, which can form strong nucleobase-pairs with cytosine, indicating potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For example, the UV/vis spectra of zinc porphyrins containing 2-aminopyrimidin-5-yl groups show variable concentration and temperature-dependent properties, which are indicative of supramolecular aggregation . The oligomeric chelating ligands based on pyrimidine derivatives also exhibit distinct optical properties, such as π-π* transition bands and metal-to-ligand charge transfer (MLCT) absorption peaks .

科学研究应用

合成和结构分析

- 通过X射线衍射合成和分析了2-甲基嘧啶-5-醇衍生物,揭示了它们的非共价相互作用和结构稳定性。在B3LYP/6–311++G(d,p)水平上的理论计算证实了它们的稳定性和反应性,突出了不同基团对它们性质的影响 (Ali et al., 2021)。

抗病毒活性

- 评估了2-甲基嘧啶-5-醇衍生物的抗病毒活性,特别是对烟草花叶病毒(TMV)的活性,表现出显著的有效性。这些化合物在体内环境中表现出与商业抗病毒产品相当或更优越的效果 (Wu et al., 2015)。

抗叶酸活性

- 合成并测试了新的二氨基嘧啶类化合物,包括与2-甲基嘧啶-5-醇相关的化合物,用于酶促和细胞系统中的抗叶酸活性。这些化合物对叶酸代谢中的关键酶二氢叶酸还原酶表现出竞争性抑制作用,暗示了在癌症治疗中的潜在应用 (Kavai et al., 1975)。

与金属离子的相互作用

- 研究了某些2-甲基嘧啶-5-醇衍生物与各种金属离子形成络合物的能力。这些相互作用主要涉及C(4)处的羰基,表明在金属离子检测和分析中的潜在应用 (Dixon & Wells, 1986)。

农业应用

- 与2-甲基嘧啶-5-醇密切相关的新型6-甲基嘧啶-4-醇的2-S-, 4-, 5-取代和双环衍生物显示出对植物生长的明显刺激作用,表明在农业中的潜在应用 (Yengoyan et al., 2020)。

聚合和材料科学

- 合成了用于聚合和材料科学应用的2-甲基嘧啶-5-醇衍生物,展示了在创造具有独特性能的新型聚合材料方面的潜力 (Wang et al., 2000)。

安全和危害

属性

IUPAC Name |

2-methylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-6-2-5(8)3-7-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFVPBGSKPYIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336731 | |

| Record name | 2-Methylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrimidin-5-ol | |

CAS RN |

35231-56-2 | |

| Record name | 2-Methylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)